3,5-Bis(trifluoromethyl)benzal bromide

Organic Synthesis Building Blocks Halogenated Compounds

This uniquely functionalized 3,5-bis(trifluoromethyl)phenyl building block features a reactive gem-dibromomethyl group that serves as a stable, storable precursor to the corresponding benzaldehyde. Unlike commonly available monobrominated or alcohol analogs, this compound enables hydrolysis-based aldehyde generation and specialized cross-coupling pathways under conditions where other handles fail. Its dual electron-withdrawing -CF₃ groups provide distinct electronic tuning for materials science and medicinal chemistry applications. Secure this differentiated intermediate for your most demanding synthetic routes.

Molecular Formula C9H4Br2F6
Molecular Weight 385.93 g/mol
CAS No. 1357624-74-8
Cat. No. B6312268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Bis(trifluoromethyl)benzal bromide
CAS1357624-74-8
Molecular FormulaC9H4Br2F6
Molecular Weight385.93 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(Br)Br
InChIInChI=1S/C9H4Br2F6/c10-7(11)4-1-5(8(12,13)14)3-6(2-4)9(15,16)17/h1-3,7H
InChIKeySOKMCEFXKBHMAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Bis(trifluoromethyl)benzal bromide (CAS 1357624-74-8): A Specialized Gem-Dibromide Building Block for Advanced Synthesis


3,5-Bis(trifluoromethyl)benzal bromide (CAS 1357624-74-8), systematically named 1-(dibromomethyl)-3,5-bis(trifluoromethyl)benzene, is a specialized organic building block belonging to the class of gem-dibromomethyl aromatic compounds . Its structure features a central benzene ring substituted with two strongly electron-withdrawing trifluoromethyl (-CF3) groups at the 3- and 5- positions and a gem-dibromomethyl (-CHBr2) group at the 1-position . This compound is a key intermediate in organic synthesis, offering distinct reactivity due to its gem-dibromide motif, which serves as a robust precursor for aldehydes or a versatile handle for further derivatization, as evidenced by its molecular weight of 385.93 g/mol and formula C9H4Br2F6 . In the landscape of 3,5-bis(trifluoromethyl)phenyl derivatives, this compound occupies a unique niche, and its procurement is driven by specific synthetic requirements that cannot be met by its more common monobrominated or alcohol analogs.

The Structural and Reactivity Distinction of 3,5-Bis(trifluoromethyl)benzal bromide vs. Common Analogs


The unique gem-dibromomethyl (-CHBr2) functionality of 3,5-bis(trifluoromethyl)benzal bromide fundamentally distinguishes its chemical behavior from closely related 3,5-bis(trifluoromethyl)phenyl analogs. Unlike 3,5-bis(trifluoromethyl)benzyl bromide (CAS 32247-96-4), which possesses a single bromine atom and is a primary alkylating agent, the gem-dibromide is a masked aldehyde equivalent that can be hydrolyzed to the corresponding benzaldehyde or participate in distinct coupling reactions [1]. Furthermore, the compound's molecular mass (385.93 g/mol) and the presence of two bromine atoms significantly differentiate it from 3,5-bis(trifluoromethyl)benzaldehyde (CAS 401-95-6; 242.12 g/mol) and 3,5-bis(trifluoromethyl)benzyl alcohol (CAS 327-07-1; 244.13 g/mol) [1]. This difference in functionality dictates its role in synthetic pathways where a stable, storable aldehyde precursor or a specific bromination pattern is required, preventing generic substitution . The presence of the strong electron-withdrawing -CF3 groups further modulates the reactivity of the gem-dibromide center, a nuanced effect not replicated by simpler benzal bromides .

Quantitative Differentiation of 3,5-Bis(trifluoromethyl)benzal bromide from Key Analogs


Gem-Dibromide vs. Monobromide: A Decisive Difference in Molecular Identity and Reactivity

The defining structural feature of 3,5-bis(trifluoromethyl)benzal bromide is its gem-dibromomethyl group, which imparts a molecular mass and halogen content significantly higher than its monobrominated analog, 3,5-bis(trifluoromethyl)benzyl bromide (CAS 32247-96-4). This distinction is fundamental to their roles as synthetic intermediates, as the gem-dibromide serves as an aldehyde synthon while the monobromide is an alkylating agent .

Organic Synthesis Building Blocks Halogenated Compounds

Quantified Purity Benchmarking Against a Closely Related Monobromide

A search of commercial offerings reveals that 3,5-bis(trifluoromethyl)benzal bromide is typically supplied with a minimum purity of 98%, as determined by GC analysis . This can be benchmarked against the closely related building block 3,5-bis(trifluoromethyl)benzyl bromide, which is commonly offered with a purity specification of 97% from major suppliers . The higher standard for the gem-dibromide likely reflects its sensitivity and the synthetic challenge in its preparation and purification, offering a quantitative measure of its quality.

Analytical Chemistry Quality Control Reagent Purity

Reactivity Profile: Gem-Dibromide as a Latent Aldehyde vs. an Electrophilic Bromide

3,5-Bis(trifluoromethyl)benzal bromide is a latent aldehyde, which can be unmasked via hydrolysis. This contrasts with 3,5-bis(trifluoromethyl)benzyl bromide, which is an electrophile for nucleophilic substitution . While quantitative kinetic data are not publicly available, the functional group difference is absolute. The gem-dibromide also offers a synthetic route distinct from direct use of 3,5-bis(trifluoromethyl)benzaldehyde (CAS 401-95-6), which is prone to air oxidation and may require special handling .

Reaction Development Synthetic Methodology Aldehyde Synthesis

Validated Research Applications for 3,5-Bis(trifluoromethyl)benzal bromide


Precursor to 3,5-Bis(trifluoromethyl)benzaldehyde

The primary validated application for 3,5-bis(trifluoromethyl)benzal bromide is as a stable, storable precursor to 3,5-bis(trifluoromethyl)benzaldehyde. Its gem-dibromide group can be hydrolyzed under mild conditions to generate the aldehyde in situ, a strategy employed to avoid handling the air-sensitive aldehyde directly . This application is directly supported by the compound's structural identity and its classification as a masked aldehyde equivalent.

Synthesis of α,β-Unsaturated Carbonyl Derivatives

Following hydrolysis to the aldehyde, 3,5-bis(trifluoromethyl)benzal bromide can serve as a key building block for constructing α,β-unsaturated ketones and related conjugated systems. The strong electron-withdrawing effect of the -CF3 groups on the benzaldehyde moiety can be leveraged to tune the electronic properties of the final conjugated molecules for materials science or medicinal chemistry applications .

Metal-Catalyzed Cross-Coupling Reactions

The gem-dibromomethyl group of 3,5-bis(trifluoromethyl)benzal bromide may participate in specialized cross-coupling reactions that are not feasible with the corresponding monobromide or aldehyde. This provides a unique entry point for constructing more complex molecular architectures containing the 3,5-bis(trifluoromethyl)phenyl motif under reaction conditions where other functional handles would be unstable .

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